(4-Benzyloxy-phenyl)-acetic acid hydrazide
Description
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Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-17-15(18)10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCYALAYYSOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemo-Structural Analysis & Synthetic Utility of (4-Benzyloxy-phenyl)-acetic Acid Hydrazide
Executive Summary
(4-Benzyloxy-phenyl)-acetic acid hydrazide represents a critical scaffold in medicinal chemistry, serving as a "privileged structure" for the synthesis of bioactive hydrazones and heterocycles. Structurally, it combines a lipophilic benzyloxy tail (facilitating membrane permeability) with a reactive hydrazide warhead (enabling diverse chemical ligation). This guide details its synthesis, structural characterization, and application as a precursor for antimicrobial and anti-inflammatory agents.
Molecular Architecture & Pharmacophore Analysis
To understand the utility of this molecule, we must deconstruct it into three functional zones. This analysis dictates both the synthetic strategy and the biological application.[1]
| Zone | Structural Moiety | Chemical Function | Biological/Synthetic Role |
| A | Hydrazide ( | Nucleophile / H-Bond Donor | Warhead: Primary site for Schiff base formation (hydrazones) or cyclization (oxadiazoles). Metal chelator. |
| B | Phenylacetic Core ( | Spacer / Scaffold | Linker: The methylene bridge ( |
| C | Benzyloxy Tail ( | Lipophilic Substituent | Anchor: Increases LogP, enhancing cell membrane penetration. The ether linkage is metabolically stable compared to esters. |
Structural Distinction Note
Researchers often confuse this molecule with (4-Benzyloxy-phenoxy)-acetic acid hydrazide. The critical difference is the linkage to the carbonyl:
-
Target Molecule:
(C-linked, chemically stable). -
Phenoxy Analog:
(O-linked, different electronic properties). This guide focuses strictly on the C-linked Phenylacetic acid derivative.
Synthetic Pathways & Process Chemistry
The synthesis requires a convergent approach, protecting the phenol moiety before activating the carboxylic acid.
Optimized Synthetic Protocol
Precursor: 4-Hydroxyphenylacetic acid (or its ethyl ester).
Step 1: O-Alkylation (Benzylation)
-
Reagents: 4-Hydroxyphenylacetic acid ethyl ester, Benzyl bromide (1.1 eq),
(anhydrous). -
Solvent: Acetone or DMF.
-
Conditions: Reflux (Acetone) or
(DMF) for 6–8 hours. -
Mechanism:
nucleophilic attack of the phenoxide ion on the benzyl bromide. -
Checkpoint: Monitoring by TLC (Hexane:EtOAc 8:2) is essential to ensure complete consumption of the phenol.
Step 2: Hydrazinolysis
-
Reagents: Ethyl (4-benzyloxy-phenyl)-acetate, Hydrazine hydrate (
, 99%, 3–5 eq). -
Solvent: Absolute Ethanol.
-
Conditions: Reflux for 4–6 hours.
-
Critical Process Parameter: Use excess hydrazine to prevent the formation of the symmetrical dimer (
). -
Workup: Cool to
. The product typically precipitates as white needles. Filter and wash with cold ethanol.
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available starting materials.
Spectroscopic Characterization
Validation of the structure relies on confirming the loss of the ethoxy group (from the ester) and the appearance of hydrazide protons.
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| -NH- (Hydrazide) | 9.15 – 9.25 | Singlet (br) | 1H | Disappears on |
| -NH | 4.10 – 4.25 | Broad Singlet | 2H | Diagnostic peak; confirms hydrazide formation. |
| Ar-O-CH | 5.05 – 5.10 | Singlet | 2H | Benzylic protons (shielded by oxygen). |
| -CH | 3.30 – 3.40 | Singlet | 2H | Alpha-carbonyl protons. |
| Aromatic (Benzyl) | 7.30 – 7.45 | Multiplet | 5H | Benzyl ring protons. |
| Aromatic (Core) | 6.90 (d) / 7.15 (d) | Doublets (AA'BB') | 4H | Para-substitution pattern ( |
Infrared Spectroscopy (FT-IR)
-
3300 – 3350 cm
: stretching (doublet typical for primary amines/hydrazides). -
1640 – 1660 cm
: stretching (Amide I band). Note: This is lower than the ester precursor (~1735 cm ), confirming conversion. -
1240 cm
: asymmetric stretching (Ether linkage).
Reactivity Profile & Derivatization
The hydrazide group is a versatile "chemical handle."[2] The primary utility of this molecule is to generate libraries of Hydrazone-Schiff Bases which often exhibit superior biological activity compared to the parent hydrazide.
Key Reaction Pathways
-
Schiff Base Formation: Reaction with aromatic aldehydes in ethanol (catalyzed by glacial acetic acid) yields hydrazones (
). This is the most common route for drug discovery. -
Cyclization to 1,3,4-Oxadiazoles: Reacting the hydrazide with
or carboxylic acids promotes cyclization, creating a rigid heterocyclic core often found in anticancer agents. -
Cyclization to 1,2,4-Triazoles: Reaction with
followed by hydrazine yields mercapto-triazoles.
Derivatization Logic Diagram
Figure 2: Divergent synthesis map showing the three primary derivatization routes.
Biological Implications[1][2][3][4]
The (4-benzyloxy-phenyl)-acetic acid hydrazide scaffold is not merely a passive intermediate. It possesses intrinsic biological properties, though its derivatives are usually more potent.
-
Antitubercular Activity: The hydrazide moiety (
) mimics the pharmacophore of Isoniazid , a first-line TB drug. It functions by inhibiting mycolic acid synthesis in the mycobacterial cell wall [1]. -
Antimicrobial Efficacy: The lipophilic benzyloxy group enhances penetration into bacterial membranes. When derivatized into hydrazones (e.g., with nitro-substituted aldehydes), these compounds show significant activity against S. aureus and M. tuberculosis [2].[3]
-
Safety Profile: Like most hydrazides, the compound acts as a nucleophile and can be toxic if ingested (GHS Category 3). It is a skin and eye irritant.[4] In metabolic systems, hydrazides can be acetylated (inactivated) or hydrolyzed.
References
-
Zhang, X. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. Molecules, 25(2).
-
Narayana, B., et al. (2016). Biological Activities of Hydrazone Derivatives: A Review. Impact Factor, 3(2).
-
Thermo Scientific Chemicals. (n.d.).[4] Phenylacetic acid hydrazide Safety Data Sheet. Fisher Scientific.
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides).
Sources
Technical Guide: (4-Benzyloxy-phenyl)-acetic Acid Hydrazide as a Precursor for Heterocycles
Executive Summary
(4-Benzyloxy-phenyl)-acetic acid hydrazide represents a pivotal pharmacophore in medicinal chemistry, serving as a versatile "linchpin" intermediate. Its structural architecture combines a lipophilic benzyloxy tail—crucial for membrane permeability and hydrophobic pocket binding—with a reactive hydrazide headgroup. This guide details the precision synthesis of this precursor and its divergent transformation into three biologically active heterocyclic classes: 1,3,4-oxadiazoles , 1,2,4-triazoles , and 4-thiazolidinones .[1]
Part 1: Synthesis of the Precursor
Strategic Rationale
The synthesis targets the transformation of 4-hydroxyphenylacetic acid into the hydrazide via a protected benzyl ether. The benzyloxy group is selected over a methoxy or ethoxy group to enhance van der Waals interactions in target protein binding sites (e.g., COX-2 or microbial DNA gyrase).[1]
Reaction Pathway
The synthesis follows a three-stage protocol: O-alkylation, Fischer esterification, and nucleophilic acyl substitution (hydrazinolysis).[1]
Figure 1: Synthetic route from 4-hydroxyphenylacetic acid to the target hydrazide.
Experimental Protocol
Step 1: Synthesis of Ethyl (4-benzyloxyphenyl)acetate
-
Reagents: 4-Hydroxyphenylacetic acid (0.1 mol), Benzyl chloride (0.11 mol), Anhydrous
(0.15 mol), Acetone (dry, 200 mL). -
Procedure: Reflux the mixture for 8 hours. Filter the inorganic salts while hot. Evaporate the solvent.[2]
-
Esterification: Dissolve the residue in absolute ethanol (100 mL) containing catalytic
(1 mL). Reflux for 4 hours. Neutralize with , extract with ethyl acetate, and concentrate to yield the ester.[1]
Step 2: Hydrazinolysis
-
Reagents: Ethyl (4-benzyloxyphenyl)acetate (0.05 mol), Hydrazine hydrate (99%, 0.1 mol), Absolute Ethanol (50 mL).
-
Procedure:
-
Dissolve the ester in ethanol.[3]
-
Add hydrazine hydrate dropwise at room temperature to prevent exotherms.[1]
-
Reflux the mixture for 6–8 hours. Monitor via TLC (System: Chloroform:Methanol 9:1).[1]
-
Cool the reaction mixture to
. The hydrazide will precipitate as a white/off-white solid. -
Filter, wash with cold ethanol, and recrystallize from ethanol.[1]
-
-
Validation: Melting point (expected range: 168–170°C) and IR spectrum (characteristic doublet for
at 3300–3200 and Amide I at ~1650 ).[2][4]
Part 2: Divergent Synthesis of Heterocycles
The hydrazide group (
Figure 2: Divergent synthetic pathways for heterocycle generation.
A. Synthesis of 1,3,4-Oxadiazoles
Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.[1]
-
Mechanism: Cyclodehydration.[5] The hydrazide attacks the carboxylic acid (activated by
), followed by intramolecular loss of water.[1] -
Protocol:
-
Mix the hydrazide (0.01 mol) with a substituted benzoic acid (0.01 mol) in
(5 mL). -
Reflux for 4–6 hours.
-
Critical Step: Pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize with
solution to precipitate the solid. -
Why
? It acts as both solvent and dehydrating agent, facilitating the closure of the 1,3,4-oxadiazole ring.[1]
-
B. Synthesis of 1,2,4-Triazoles (Mercapto-derivatives)
Triazoles are crucial for antifungal and anti-inflammatory activity.
-
Mechanism: Formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine.[1]
-
Protocol:
-
Dissolve hydrazide (0.01 mol) in ethanol containing KOH (0.015 mol).
-
Add Carbon disulfide (
, 0.015 mol) dropwise.[1] Stir for 12 hours to form the dithiocarbazinate salt (solid precipitates).[1] -
Mix the salt with Hydrazine hydrate (0.02 mol) and reflux for 6 hours.
-
Acidify with dilute HCl. Evolution of
gas indicates cyclization to the 4-amino-5-mercapto-1,2,4-triazole.
-
C. Synthesis of 4-Thiazolidinones
This pathway involves a two-step sequence: formation of a hydrazone (Schiff base) followed by cyclocondensation with thioglycolic acid.
-
Protocol:
-
Schiff Base Formation: Reflux hydrazide with an aromatic aldehyde (equimolar) in ethanol with catalytic glacial acetic acid for 2–4 hours.[1] Isolate the hydrazone.
-
Cyclization: Dissolve the hydrazone (0.01 mol) in dry benzene or dioxane. Add Thioglycolic acid (0.015 mol) and a pinch of anhydrous
. -
Reflux for 8–10 hours using a Dean-Stark trap to remove water (driving the equilibrium forward).
-
Wash the organic layer with
, dry, and evaporate to yield the thiazolidinone.[1]
-
Part 3: Comparative Data & Therapeutic Potential[1]
The (4-benzyloxyphenyl) moiety provides a specific lipophilic profile that enhances binding affinity in specific targets.
| Heterocycle Derivative | Target Enzyme/Receptor | Therapeutic Indication | Key Structural Feature |
| 1,3,4-Oxadiazole | DNA Gyrase B | Antimicrobial | Electron-withdrawing groups at C-5 enhance potency. |
| 1,2,4-Triazole | COX-1 / COX-2 | Anti-inflammatory | Thiol group (-SH) allows for tautomeric equilibrium, aiding active site binding. |
| 4-Thiazolidinone | Enoyl-ACP reductase | Antitubercular | The thiazolidinone ring acts as a transition state mimic. |
References
-
Husain, A., et al. (2019).[1][2] "Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs." Journal of Applied Pharmaceutical Science.
-
Siddiqui, N., et al. (2019).[1] "A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives." Research Journal of Pharmacy and Technology.
-
Bhat, M.A., et al. (2014).[1] "1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents."[1] Arabian Journal of Chemistry.
-
ChemicalBook. (2025).[1][4] "4-Benzyloxyphenylhydrazine hydrochloride synthesis and properties."
-
PubChem. (2025).[1] "Compound Summary: Acetic acid, (4-(2-benzoxazoyl)phenoxy)- hydrazide derivatives."
Sources
- 1. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. japsonline.com [japsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and calculated LogP of (4-Benzyloxy-phenyl)-acetic acid hydrazide
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide
This guide provides a detailed examination of (4-Benzyloxy-phenyl)-acetic acid hydrazide, a molecule of interest in medicinal chemistry and drug discovery. We will cover its core physicochemical properties, including molecular weight and partition coefficient (LogP), and provide a robust, field-proven protocol for its synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.
Introduction: The Hydrazide Moiety as a Privileged Scaffold
In the landscape of drug discovery, the acid hydrazide functional group (-CONHNH₂) is recognized as a versatile structural motif. It serves as a key building block in the synthesis of a wide array of heterocyclic compounds and acts as a bioisostere for other functional groups, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic properties.[1] The (4-Benzyloxy-phenyl)-acetic acid scaffold itself is also of significant interest; the benzyloxy-phenyl group is a recognized pharmacophore in the development of multifunctional agents, including those targeting neurodegenerative diseases like Parkinson's.[1] The combination of these two components in (4-Benzyloxy-phenyl)-acetic acid hydrazide creates a molecule with considerable potential for further derivatization and biological screening.
PART 1: Physicochemical Properties
A molecule's fundamental properties dictate its behavior in both chemical and biological systems. The molecular weight influences diffusion and formulation, while the LogP value is a critical predictor of solubility, permeability, and overall drug-likeness.
Molecular Weight Determination
The molecular identity of (4-Benzyloxy-phenyl)-acetic acid hydrazide is derived from its immediate precursor, (4-Benzyloxy-phenyl)acetic acid. The conversion involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a hydrazinyl (-NHNH₂) group.
-
Precursor: (4-Benzyloxy-phenyl)acetic acid
-
Target Compound: (4-Benzyloxy-phenyl)-acetic acid hydrazide
-
Calculated Molecular Formula: C₁₅H₁₆N₂O₂
-
Calculated Molecular Weight: 256.30 g/mol
-
This calculation is based on the addition of a nitrogen and an amine group (N₂H₂) and the removal of an oxygen atom from the precursor molecule.
Calculated Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase.[3] A lower LogP indicates higher hydrophilicity, while a higher LogP indicates greater lipophilicity. This parameter is crucial for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
The carboxylic acid, (4-Benzyloxy-phenyl)acetic acid, will be less lipophilic (lower LogP) than its ethyl ester due to the removal of the ethyl group and the introduction of an acidic proton.
-
The target hydrazide, (4-Benzyloxy-phenyl)-acetic acid hydrazide, will be significantly less lipophilic than the parent acid. The -CONHNH₂ moiety is substantially more polar and has more hydrogen bond donors and acceptors than the -COOH group.
Therefore, a calculated LogP for the final hydrazide product is expected to be considerably lower than 3.92, likely falling into a range that suggests moderate water solubility and reduced passive membrane permeability compared to its ester precursor.
Table 1: Summary of Physicochemical Properties
| Property | (4-Benzyloxy-phenyl)acetic acid (Precursor) | (4-Benzyloxy-phenyl)-acetic acid hydrazide (Target) |
| Molecular Formula | C₁₅H₁₄O₃[2] | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 242.27 g/mol [2] | 256.30 g/mol (Calculated) |
| Calculated LogP | > 2.5 (Estimated) | < 2.0 (Estimated, more hydrophilic) |
PART 2: Synthesis Protocol and Workflow
The synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide is most reliably achieved through a two-step process starting from the commercially available (4-Benzyloxy-phenyl)acetic acid. This method is a self-validating system, as each step represents a fundamental, high-yielding, and well-documented organic transformation.
Causality Behind the Two-Step Approach: While direct conversion of a carboxylic acid to a hydrazide is possible, it often requires harsh conditions or expensive coupling agents. A more robust and common laboratory method involves first converting the carboxylic acid to an ester. Esters are more reactive electrophiles than carboxylic acids under neutral or basic conditions, allowing for a clean and efficient nucleophilic acyl substitution by hydrazine. This two-step pathway ensures high purity and yield.[4]
Step 1: Esterification — Synthesis of Ethyl (4-Benzyloxy-phenyl)acetate
This protocol adapts the classic Fischer esterification method, which is highly effective for phenylacetic acid derivatives.[5]
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-Benzyloxy-phenyl)acetic acid (10.0 g, 41.3 mmol).
-
Solvent and Catalyst: Add absolute ethanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL) while stirring.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting acid is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Pour the concentrated mixture into 200 mL of cold water. The ethyl ester product may precipitate as a solid or separate as an oil. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (4-Benzyloxy-phenyl)acetate, which can be used in the next step without further purification or can be recrystallized from ethanol/water.
Step 2: Hydrazinolysis — Synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide
This procedure utilizes the established method of reacting an ester with hydrazine hydrate to form the corresponding acid hydrazide.[6][7]
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude ethyl (4-Benzyloxy-phenyl)acetate (from Step 1, ~41.3 mmol) in absolute ethanol (150 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (8.0 mL, ~165 mmol, ~4 equivalents) dropwise. The large excess of hydrazine drives the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for 5-8 hours. As the reaction proceeds, the hydrazide product, being less soluble, will often begin to precipitate from the solution.
-
Isolation: After the reflux period, cool the reaction flask to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the final product, (4-Benzyloxy-phenyl)-acetic acid hydrazide.
PART 3: Visualization of Synthetic Workflow
The logical flow of the synthesis is a critical component of a reproducible protocol. The following diagram illustrates the two-step conversion process.
Caption: Synthetic pathway for (4-Benzyloxy-phenyl)-acetic acid hydrazide.
Conclusion
This guide has detailed the essential physicochemical characteristics and a reliable synthetic route for (4-Benzyloxy-phenyl)-acetic acid hydrazide. By calculating its molecular weight and providing a reasoned estimation of its LogP, we establish a foundational understanding of the molecule. The provided two-step synthesis protocol, grounded in fundamental organic chemistry principles, offers a robust and reproducible method for researchers. This information serves as a critical starting point for professionals in drug discovery and medicinal chemistry who wish to utilize this versatile scaffold for developing novel therapeutic agents.
References
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
-
Adams, R. and Thal, A. F. "Ethyl phenylacetate." Organic Syntheses, Coll. Vol. 1, p.270 (1941); Vol. 2, p.27 (1922). [Link]
-
Kumar, S. et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science, 9(7), 063-074. [Link]
-
National Institute of Standards and Technology (NIST). "4-Benzyloxyphenyl acetic acid." NIST Chemistry WebBook, SRD 69. [Link]
-
Synthesis of Novel Pyrazolo-Phenoxy-Acetic Acid Hydrazides. Unpublished manuscript. Referenced via ResearchGate. [Link]
-
A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Information. Royal Society of Chemistry. [Link]
-
Amerigo Scientific. "[4-(Benzyloxy)phenyl]acetic acid." Product Page. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 17(7), 8072-8085. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. [Link]
-
Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. ResearchGate. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Global Substance Registration System. "4-BENZYLOXYPHENYLACETIC ACID." gsrs.ncats.nih.gov. [Link]
-
National Institute of Standards and Technology (NIST). "Phenylacetic acid, 4-benzyloxyphenyl ester." NIST Chemistry WebBook. [Link]
-
Cook, J. C. and Reed, R. I. "4-Phenyl-1,2,4-triazoline-3,5-dione." Organic Syntheses, Coll. Vol. 5, p.917 (1973); Vol. 44, p.80 (1964). [Link]
-
Thayer, F. K. "Acetic acid, benzoyl-, ethyl ester." Organic Syntheses, Coll. Vol. 1, p.255 (1941); Vol. 4, p.41 (1925). [Link]
-
ACD/Labs. "LogP—Making Sense of the Value." ACD/Labs Resources. [Link]
-
Al-Ostath, A. et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2329. [Link]
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The Benzyloxy Phenyl Acetic Acid Scaffold: A Privileged Structure in Metabolic and Inflammatory Drug Discovery
Executive Summary
The benzyloxy phenyl acetic acid moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically rooted in the modification of plant auxins and early NSAIDs, this scaffold has evolved into a cornerstone for designing modulators of metabolic syndrome (Type 2 Diabetes, Obesity) and allergic inflammation.
This guide analyzes the structural evolution, synthetic pathways, and pharmacological versatility of this scaffold, specifically focusing on its application in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition , GPR40 agonism , and CRTH2 antagonism .
Historical Evolution & Pharmacophore Development
The discovery of benzyloxy phenyl acetic acid derivatives did not occur in a vacuum; it is the result of iterative "linker-headgroup" optimization strategies.
Phase I: The Auxin and NSAID Foundation (1940s–1970s)
Originally, phenylacetic acid (PAA) was identified as a weak auxin (plant hormone). In the mid-20th century, pharmaceutical research focused on stabilizing the PAA headgroup to prevent rapid metabolic oxidation. This led to the discovery of Diclofenac and Aceclofenac , where the phenylacetic acid core served as a cyclooxygenase (COX) inhibitor. However, these early molecules lacked the bulky ether-linked "tail" characteristic of modern derivatives.
Phase II: The Metabolic Era (1990s–2000s)
As the focus shifted to nuclear receptors (PPARs) and metabolic enzymes, researchers needed larger, more lipophilic scaffolds to occupy the hydrophobic pockets of targets like PTP1B and PPAR
-
The Breakthrough: Replacing the simple aryl ring of PAA with a 4-(benzyloxy) system created a dumbbell shape: a polar acidic head for ionic anchoring and a lipophilic tail for hydrophobic interaction.
-
Key Application: This design became central to the development of GPR40 agonists (e.g., Fasiglifam derivatives) and PTP1B inhibitors , where the benzyloxy tail mimics the phosphotyrosine substrate's hydrophobic environment.
Phase III: Immunomodulation (2000s–Present)
The scaffold found renewed life in the search for CRTH2 antagonists (asthma/allergy). Compounds like AMG 009 utilized the phenylacetic acid head to bind Arg170 in the CRTH2 receptor, while the benzyloxy tail extended into a deep hydrophobic tunnel, blocking Prostaglandin D2 (
Structure-Activity Relationship (SAR)
The biological activity of this class relies on a tripartite "Head-Linker-Tail" architecture.
The SAR Logic Map
The following diagram illustrates the functional requirements of each region within the scaffold.
Figure 1: Pharmacophore dissection of the benzyloxy phenyl acetic acid scaffold. The acidic head anchors the molecule, while the tail determines selectivity.
SAR Data Summary[1]
| Structural Region | Modification | Effect on Activity (General) |
| Acidic Head | COOH | Loss of activity (Prodrug only). Hydrolysis required. |
| Methylation ( | Increases metabolic stability (blocks | |
| Ether Linker | O | O is preferred for H-bond acceptance. S increases lipophilicity but may reduce potency. |
| Benzyloxy Tail | 4-OMe / 3,4-di-OMe | Enhances PTP1B inhibition (electron-donating). |
| Benzyloxy Tail | 4-Cl / 2,4-di-F | Enhances GPR40/CRTH2 potency (metabolic stability + lipophilicity). |
Synthetic Process Development
The synthesis of benzyloxy phenyl acetic acid derivatives is best approached via a convergent Williamson Ether Synthesis . This protocol is superior to linear construction because it allows late-stage diversification of the "Tail" moiety.
Reaction Workflow
Figure 2: Convergent synthetic pathway for 4-(benzyloxy)phenylacetic acid derivatives.
Detailed Protocol: Synthesis of 4-((2,4-Dichlorobenzyl)oxy)phenylacetic Acid
Rationale: This specific derivative is a model compound for CRTH2 antagonists. The use of
Step 1: Ether Formation
-
Charge: In a 250 mL round-bottom flask, dissolve methyl 4-hydroxyphenylacetate (1.66 g, 10 mmol) in anhydrous acetone (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (
, 2.76 g, 20 mmol). Stir for 15 minutes at room temperature to facilitate deprotonation of the phenol. -
Alkylation: Add 2,4-dichlorobenzyl chloride (1.95 g, 10 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
C) for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol to yield the methyl ester intermediate.
Step 2: Ester Hydrolysis
-
Solvation: Dissolve the intermediate (2.0 g) in a mixture of THF (20 mL) and water (10 mL).
-
Saponification: Add Lithium Hydroxide monohydrate (LiOH
, 3 eq). Stir at RT for 4 hours. -
Acidification: Cool to
C. Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a white solid. -
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Expected Yield: >85%
-
Characterization:
H NMR (DMSO- ) should show disappearance of the methyl ester singlet (~3.6 ppm) and appearance of the broad carboxylic acid proton (~12.0 ppm).
-
Biological Validation: PTP1B Inhibition Assay[3][4]
To validate the efficacy of the synthesized derivative, a self-validating enzymatic assay is required.
Target: Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] Mechanism: The phenylacetic acid head mimics the phosphate group of the substrate, while the benzyloxy tail displaces the "WPD loop" of the enzyme.
Experimental Protocol
-
Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.
-
Enzyme: Recombinant human PTP1B (residues 1–321).
-
Substrate:
-Nitrophenyl phosphate (pNPP). -
Procedure:
-
Incubate PTP1B (10 nM) with the test compound (various concentrations dissolved in DMSO) for 15 min at
C. -
Initiate reaction by adding pNPP (2 mM).
-
Measure absorbance at 405 nm (formation of
-nitrophenol) kinetically for 10 minutes.
-
-
Data Analysis: Calculate
using non-linear regression (GraphPad Prism).-
Control: Sodium Orthovanadate (known phosphatase inhibitor).
-
Success Criteria: The
for unsubstituted 4-(benzyloxy)phenylacetic acid should be in the micromolar range ( ). Substitution on the benzyloxy ring (e.g., 3,4-dibromo) should lower this to low micromolar/nanomolar range.
-
References
-
Liu, J., et al. (2012).[3] "Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism." Bioorganic & Medicinal Chemistry Letters, 22(1), 367-370.[4]
-
Malamas, M. S., et al. (2000). "Novel benzofuran- and benzothiophene-biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties." Journal of Medicinal Chemistry, 43(7), 1293-1310.
-
Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 1(6), 290-294.
-
BenchChem. (2025).[5] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Technical Guides.
-
Sigma-Aldrich. (2023). "Product Specification: (4-Benzyloxy)phenylacetic acid."
Sources
- 1. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]
- 3. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
reaction conditions for condensing (4-Benzyloxy-phenyl)-acetic acid hydrazide with aldehydes
Scope and Introduction
This application note details the optimized reaction conditions for the synthesis of acylhydrazones derived from (4-Benzyloxy-phenyl)-acetic acid hydrazide . This specific scaffold involves a lipophilic benzyloxy tail and a flexible methylene linker, distinguishing it from rigid benzoyl hydrazides.
Acylhydrazones (
Scientific Background & Mechanism[1][2][3][4]
The Reaction Pathway
The formation of the acylhydrazone linkage is an equilibrium process catalyzed by mild acid. The reaction proceeds through a tetrahedral carbinolamine intermediate, followed by dehydration to form the
Key Mechanistic Considerations:
-
Nucleophilicity: The terminal amino group (
) of the hydrazide is the nucleophile. It is less nucleophilic than an alkyl amine due to the adjacent electron-withdrawing carbonyl group (alpha-effect notwithstanding). -
Acid Catalysis: The carbonyl oxygen of the aldehyde electrophile must be activated (protonated) to facilitate attack. However, excessive acidity will protonate the hydrazide nitrogen, rendering it non-nucleophilic. A pH range of 4.0–5.0 is optimal [3].
Visualization of Mechanism
The following diagram illustrates the acid-catalyzed pathway and the critical equilibrium steps.
Experimental Protocol
Materials
-
Nucleophile: (4-Benzyloxy-phenyl)-acetic acid hydrazide (Synthesized via hydrazinolysis of the corresponding methyl/ethyl ester [4]).
-
Electrophile: Aromatic or Aliphatic Aldehyde (1.0 – 1.2 equivalents).
-
Solvent: Ethanol (Absolute or 95%). Note: Methanol is a viable alternative, but Ethanol is preferred for its slightly higher boiling point (
), which aids in dissolving the lipophilic benzyloxy moiety. -
Catalyst: Glacial Acetic Acid (AcOH).[1]
Standard Operating Procedure (SOP)
Step 1: Solubilization Dissolve 1.0 mmol of (4-Benzyloxy-phenyl)-acetic acid hydrazide in 15–20 mL of Ethanol.
-
Critical Insight: The benzyloxy group significantly reduces water solubility. Mild heating (
) is often required to achieve a clear solution before adding the aldehyde.
Step 2: Addition Add 1.0–1.1 mmol of the appropriate aldehyde to the warm hydrazide solution.
-
Observation: If the aldehyde is a liquid, add neat. If solid, dissolve in a minimal amount of ethanol first.
Step 3: Catalysis
Add 2–3 drops (approx. 50
-
Why: This establishes the catalytic cycle. Without acid, reaction times may extend from hours to days.
Step 4: Reflux
Heat the mixture to reflux (
-
Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1 or CHCl
:MeOH 9:1). The hydrazide starting material typically has a lower R than the aldehyde but higher than the product if hydrogen bonding is significant.
Step 5: Workup & Isolation Allow the reaction mixture to cool slowly to room temperature.
-
Crystallization: In 90% of cases, the acylhydrazone will precipitate as a white or off-white solid upon cooling.
-
Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove trace acetic acid and facilitate drying).
Step 6: Purification Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the product is highly insoluble.
Optimization & Troubleshooting Guide
The following table summarizes common issues and chemically sound solutions based on the lipophilicity of the (4-benzyloxy) tail.
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH; Reaction incomplete. | 1. Concentrate solvent volume by 50% via rotary evaporation.2. Add cold water dropwise to induce precipitation (turbidity method). |
| Oiling Out | Impurities or low melting point; solvent too hot during workup. | 1. Scratch the flask glass with a spatula to induce nucleation.2. Re-dissolve and cool very slowly.3. Switch solvent to Methanol/Water mix. |
| Low Yield | Incomplete conversion; Aldehyde oxidation. | 1. Increase reflux time to 8–12 hours.2. Ensure Aldehyde is fresh (free of benzoic acid contaminants).3. Increase catalyst load (up to 5 drops). |
| Starting Material Remains | Steric hindrance (bulky aldehyde). | Switch solvent to 1,4-Dioxane or Toluene to allow higher reflux temperatures ( |
Workflow Logic
Characterization Standards
To validate the formation of the (4-Benzyloxy-phenyl)-acetic acid hydrazone, look for these specific NMR signatures:
-
Amide Proton (
): A singlet typically appearing between 11.0 – 11.8 ppm (DMSO- ). -
Imine Proton (
): A sharp singlet between 7.9 – 8.5 ppm . -
Methylene Linker (
): A singlet around 3.5 – 4.0 ppm . -
Benzyloxy Group: A singlet (
) at 5.1 ppm ( ) and the aromatic multiplets.
References
-
Popiołek, L. et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents... MDPI. Available at: [Link]
-
Al-Wahaibi, L.H. et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Chemistry Learner. (2025). Hydrazone: Formation, Structure, and Reactions. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
Sources
Application Note: High-Yield Synthesis of 1,2,4-Triazoles from (4-Benzyloxy-phenyl)-acetic Acid Hydrazide
Abstract & Strategic Overview
This application note details the synthetic conversion of (4-Benzyloxy-phenyl)-acetic acid hydrazide (hereafter referred to as Precursor A ) into functionalized 1,2,4-triazole scaffolds. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters, and is central to antifungal (e.g., Fluconazole) and anticancer pharmacophores.
The presence of the 4-benzyloxy group on the phenyl ring necessitates specific care regarding protecting group stability. While stable under the alkaline conditions proposed below, this ether linkage provides a strategic handle for late-stage deprotection (via hydrogenolysis) to reveal a phenol, enabling further structure-activity relationship (SAR) expansion.
Core Reaction Pathways
We present two distinct, high-fidelity protocols:
-
Route A (The Isothiocyanate Pathway): Generates 4-substituted-5-aralkyl-1,2,4-triazole-3-thiols. Best for creating diverse N4-libraries.
-
Route B (The Carbon Disulfide Pathway): Generates 4-amino-5-aralkyl-1,2,4-triazole-3-thiols. Best for generating fused heterocyclic systems (e.g., triazolo-thiadiazoles).
Mechanistic Insight & Pathway Visualization
The transformation relies on the nucleophilicity of the hydrazide nitrogen.[1] In Route A, the hydrazide attacks the electrophilic carbon of an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent base-catalyzed cyclodehydration closes the ring.
Reaction Logic Diagram
Figure 1: Divergent synthetic pathways from the hydrazide precursor. Route A yields N4-substituted derivatives; Route B yields N4-amino derivatives.
Experimental Protocols
Route A: Synthesis via Isothiocyanates
Target: 4-Phenyl-5-(4-benzyloxy-benzyl)-4H-1,2,4-triazole-3-thiol Mechanism: Nucleophilic addition followed by alkaline cyclization.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
(4-Benzyloxy-phenyl)-acetic acid hydrazide (1.0 eq)
-
Phenyl isothiocyanate (1.1 eq)
-
Sodium Hydroxide (2N aqueous solution)
-
Hydrochloric Acid (10%)
Step-by-Step Methodology
-
Thiosemicarbazide Formation:
-
Dissolve 10 mmol of Precursor A in 30 mL of absolute ethanol in a round-bottom flask.
-
Add 11 mmol of phenyl isothiocyanate dropwise with stirring.
-
Reflux the mixture for 3–4 hours. Monitoring: TLC (Mobile phase: CHCl3:MeOH 9:1) should show the disappearance of the hydrazide and the appearance of a new, less polar spot.
-
Cool the mixture to room temperature. The thiosemicarbazide intermediate often precipitates as a white/off-white solid.
-
Filter the solid, wash with cold ethanol (2 x 5 mL), and dry. Note: If no precipitate forms, concentrate the solvent to 50% volume and chill.
-
-
Cyclization:
-
Suspend the isolated thiosemicarbazide in 20 mL of 2N NaOH solution.
-
Reflux the suspension for 4 hours. The solid will initially dissolve as the thiolate salt forms.
-
Critical Checkpoint: The solution should be clear. If turbidity persists, add small amounts of ethanol (up to 5 mL) to assist solubility.
-
-
Workup & Isolation:
-
Cool the reaction mixture in an ice bath to 0–5 °C.
-
Acidify carefully with 10% HCl to pH 3–4. Caution: Evolution of H2S gas is possible if side reactions occurred; perform in a fume hood.
-
The product will precipitate as a white to pale yellow solid.
-
Filter, wash with water (to remove excess acid/salt), and recrystallize from Ethanol/Water (8:2).
-
Route B: Synthesis via Carbon Disulfide (The Reid-Heindel Method)
Target: 4-Amino-5-(4-benzyloxy-benzyl)-4H-1,2,4-triazole-3-thiol Application: This specific derivative allows for further condensation with aldehydes to form Schiff bases (triazolo-thiadiazines).
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
(4-Benzyloxy-phenyl)-acetic acid hydrazide (1.0 eq)
-
Carbon Disulfide (CS2) (1.5 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Hydrazine Hydrate (99%) (2.0 eq)
Step-by-Step Methodology
-
Salt Formation (Potassium Dithiocarbazate):
-
Dissolve KOH (15 mmol) in absolute ethanol (20 mL).
-
Add Precursor A (10 mmol) and cool the solution to 0–5 °C in an ice bath.
-
Add Carbon Disulfide (15 mmol) dropwise. Safety: CS2 is highly flammable and toxic; use a well-ventilated hood.
-
Stir at room temperature for 12 hours. A solid precipitate (potassium salt) typically forms.
-
Dilute with 20 mL diethyl ether to complete precipitation, filter, and dry the salt.
-
-
Ring Closure:
-
Dissolve the potassium salt (from Step 1) in water (10 mL).
-
Add Hydrazine Hydrate (20 mmol).
-
Reflux the mixture for 4–6 hours. The mixture will turn green/yellow and evolve H2S gas (rotten egg smell).
-
Color Change: The reaction is typically complete when the evolution of H2S ceases.
-
-
Isolation:
Analytical Validation & Expected Data
To validate the synthesis, compare the spectral data against the starting hydrazide.
Table 1: Diagnostic Spectral Shifts
| Feature | Starting Hydrazide | Thiosemicarbazide (Interm.) | 1,2,4-Triazole Product |
| IR: Carbonyl (C=O) | Strong band ~1650-1670 cm⁻¹ | Present ~1660 cm⁻¹ | Absent (Ring closed) |
| IR: C=N | Absent | Weak | Strong band ~1600-1620 cm⁻¹ |
| IR: C=S / C-SH | Absent | C=S ~1250 cm⁻¹ | C-SH ~2550 cm⁻¹ (weak) or C=S |
| 1H NMR: NH | Broad singlets (hydrazide) | Multiple NH signals | Single SH/NH (thiol-thione tautomer) |
| 1H NMR: CH2 | Benzylic CH2 ~3.5 ppm | Benzylic CH2 ~3.6 ppm | Benzylic CH2 ~4.0 ppm (deshielded) |
Note on Tautomerism: 1,2,4-triazole-3-thiols exist in equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state (IR), the thione form often predominates, showing a C=S stretch and N-H stretch, while in solution (NMR), the SH signal may appear as a broad singlet around 13-14 ppm.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete cyclization.
-
Solution: Extend the reflux time to 6–8 hours. Add 10% ethanol to the aqueous NaOH solution to improve solubility of the thiosemicarbazide.
-
-
Product Purity (Oiling Out):
-
Cause: Impure starting hydrazide or residual isothiocyanate.
-
Solution: Recrystallize the crude product from Ethanol/Water (8:2). If oil persists, triturate with diethyl ether to induce crystallization.
-
-
Stability of Benzyloxy Group:
-
Concern: Acid sensitivity.
-
Validation: The benzyloxy ether is stable to dilute HCl/NaOH. Avoid using concentrated HBr or HI, which will cleave the ether to the phenol.
-
References
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Source: PMC (NIH)
-
URL:[Link]
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.
- Source: Der Pharma Chemica
-
URL:[Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Source: MDPI (Molecules)
-
URL:[Link]
-
A review on methods of synthesis of 1,2,4-triazole deriv
- Source: SciSpace
-
URL:[Link]
-
Synthesis of 1H-1,2,4-triazoles.
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. isres.org [isres.org]
- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. scispace.com [scispace.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Synthesis of 1,2,4-triazolines: base-catalyzed hydrazination/cyclization cascade of α-isocyano esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
Application Notes and Protocols for the Derivatization of Carbonyl-Containing Compounds using (4-Benzyloxy-phenyl)-acetic acid hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Derivatization with (4-Benzyloxy-phenyl)-acetic acid hydrazide
In modern analytical science, particularly within pharmaceutical and metabolic research, the sensitive and selective quantification of low-abundance analytes is paramount. Many critical biomolecules, such as ketosteroids, aldehydes, and other carbonyl-containing compounds, lack the intrinsic physicochemical properties required for straightforward detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1][2] Chemical derivatization addresses this challenge by covalently attaching a "tag" to the analyte, thereby enhancing its detectability and improving chromatographic behavior.
(4-Benzyloxy-phenyl)-acetic acid hydrazide is a specialized derivatizing agent designed for the targeted analysis of aldehydes and ketones. Its utility stems from a multi-functional molecular architecture:
-
The Hydrazide Moiety (-NHNH₂): This functional group serves as the reactive "warhead," undergoing a nucleophilic addition-elimination reaction with the electrophilic carbon of a carbonyl group to form a stable hydrazone linkage.[3][4] This reaction is highly specific to aldehydes and ketones, ensuring targeted derivatization in complex biological matrices.
-
The (4-Benzyloxy-phenyl) Group: This component of the reagent acts as a powerful chromophore and fluorophore. The benzyloxy group (a benzyl group linked via an ether bond) and the phenyl ring create an extended π-conjugated system that imparts strong ultraviolet (UV) absorbance characteristics to the derivatized analyte.[5] This allows for highly sensitive detection using standard HPLC-UV detectors.
-
Enhanced Mass Spectrometric Ionization: The introduction of the derivatizing agent can improve the ionization efficiency of the analyte in mass spectrometry (MS), particularly in electrospray ionization (ESI), leading to lower detection limits.[6][7]
This guide provides a comprehensive overview of the principles, mechanisms, and detailed protocols for using (4-Benzyloxy-phenyl)-acetic acid hydrazide as a pre-column derivatizing agent for the analysis of carbonyl compounds.
Reaction Mechanism and Scientific Rationale
The derivatization of a carbonyl compound with (4-Benzyloxy-phenyl)-acetic acid hydrazide proceeds via the formation of a hydrazone. This is a well-established condensation reaction that is typically catalyzed by a small amount of acid.[3][8]
The mechanism can be dissected into several key steps:
-
Acid Catalysis and Carbonyl Activation: A catalytic amount of acid (e.g., acetic acid, trifluoroacetic acid) protonates the carbonyl oxygen. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The optimal pH is typically mildly acidic (around 4.5) to ensure sufficient carbonyl activation without excessively protonating the hydrazide, which would render it non-nucleophilic.[3][4]
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide, with its lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration and Hydrazone Formation: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). This acid-catalyzed elimination step results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone derivative.[9][10]
The choice of an acid catalyst is critical; it significantly increases the rate of hydrazone formation.[11] The reaction is driven to completion by the formation of the stable, conjugated hydrazone and the removal of water.
Diagram: Reaction Mechanism
Caption: Acid-catalyzed formation of a stable hydrazone.
Application Focus: Analysis of Ketosteroids
Ketosteroids, such as testosterone, progesterone, and cortisol, are a class of hormones that play vital roles in physiology. Their analysis in biological fluids like serum, saliva, and urine is crucial for clinical diagnostics and research. Due to their structural similarities and often low endogenous concentrations, their quantification is challenging.[6] Derivatization with reagents like (4-Benzyloxy-phenyl)-acetic acid hydrazide is an effective strategy, analogous to the well-established use of Girard reagents, to enhance detection sensitivity for these compounds.[6][12][13]
Experimental Protocols
Protocol 1: General Derivatization of Carbonyls in Solution
This protocol provides a general framework for the derivatization of carbonyl-containing analytes. Optimization of reaction time, temperature, and reagent concentration is recommended for specific applications.
Materials:
-
(4-Benzyloxy-phenyl)-acetic acid hydrazide
-
Analyte standard or sample extract
-
Reaction Solvent: Methanol or Ethanol (HPLC Grade)
-
Catalyst: Acetic Acid (Glacial) or Trifluoroacetic Acid (TFA)
-
Reaction Vials: 2 mL amber glass screw-cap vials
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of (4-Benzyloxy-phenyl)-acetic acid hydrazide in methanol. This solution should be stored at 4°C and protected from light. Rationale: A stock solution allows for consistent and accurate addition of the reagent.
-
Sample Preparation:
-
For standards, prepare a solution of the carbonyl compound in methanol at a known concentration (e.g., 1 mg/mL).
-
For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes and remove interfering matrix components. Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract or add 100 µL of the standard solution to a reaction vial.
-
Add 200 µL of the (4-Benzyloxy-phenyl)-acetic acid hydrazide stock solution. This ensures a molar excess of the derivatizing agent.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.[3][8]
-
Cap the vial tightly and vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 60 minutes.[1] Rationale: Heating accelerates the reaction rate, ensuring complete derivatization.
-
-
Sample Work-up:
-
After incubation, cool the reaction vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen to remove excess acid and solvent.
-
Reconstitute the dried derivative in a suitable mobile phase (e.g., 100-200 µL of Acetonitrile/Water 50:50 v/v) for HPLC analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
Diagram: Experimental Workflow
Caption: General workflow for carbonyl derivatization.
Data Presentation and Expected Results
Analytical Characteristics
The resulting hydrazone derivative will possess significantly different analytical properties compared to the parent carbonyl compound.
-
HPLC-UV Detection: The benzyloxy-phenyl group is a strong chromophore. A study on a similar compound, (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, showed a maximum UV absorption (λmax) at 350 nm.[5] Therefore, the derivative should be readily detectable in the range of 280-360 nm, offering a significant sensitivity enhancement over underivatized analytes that lack a suitable chromophore.[1]
-
HPLC-Fluorescence Detection: While not all chromophores are strong fluorophores, the extended aromatic system of the benzyloxy-phenyl group suggests potential for fluorescence activity, which could offer even greater sensitivity and selectivity.[2][14] The fluorescence properties would need to be empirically determined by measuring the excitation and emission maxima of the derivatized standard.
-
LC-MS Detection: In mass spectrometry, the derivatized analyte is expected to ionize efficiently. A characteristic fragmentation pattern in positive ion mode would likely involve the cleavage of the benzyl group, resulting in a prominent fragment ion at m/z 91 (the tropylium ion).[15] This predictable fragmentation is highly useful for developing selective and sensitive targeted MS/MS methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Table of Experimental Parameters
The following table summarizes the key parameters for the derivatization protocol. These should be considered starting points for method development and optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Reagent Concentration | 10-fold molar excess over analyte | Ensures the reaction goes to completion. A higher excess may be needed for complex matrices. |
| Reaction Solvent | Methanol or Ethanol | Protic solvents that readily dissolve both the reagent and most analytes. |
| Catalyst | Glacial Acetic Acid (1-5% v/v) | Provides the necessary acidic environment to accelerate the reaction.[11][16] TFA can also be used. |
| Reaction Temperature | 50-70 °C | Balances reaction speed with analyte stability. Higher temperatures can speed up the reaction but may degrade sensitive compounds.[1][13] |
| Reaction Time | 30-90 minutes | Should be optimized to ensure maximum derivative formation without causing degradation. Monitor reaction progress by analyzing aliquots at different time points. |
| HPLC Detection (UV) | ~280-360 nm | Scan the derivative with a diode array detector (DAD) to find the optimal wavelength (λmax) for maximum sensitivity.[5] |
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the analytical results, the following steps are essential:
-
Reaction Completeness: Analyze a derivatized standard alongside an underivatized standard to confirm the disappearance of the parent analyte peak and the appearance of the derivative peak(s) in the chromatogram.
-
Derivative Stability: Assess the stability of the derivatized sample over time by re-injecting the same vial at regular intervals (e.g., 0, 4, 8, 24 hours) while stored in the autosampler.
-
Calibration Curve: Prepare a calibration curve using a series of derivatized standards at different concentrations to establish the linear range and limit of quantification (LOQ) of the method.
-
Internal Standard: For quantitative analysis, especially with biological samples, the use of a suitable internal standard (ideally a stable isotope-labeled version of the analyte or a structurally similar carbonyl compound) is highly recommended to correct for variations in extraction, derivatization, and injection.
By implementing these validation steps, researchers can be confident in the accuracy and precision of the data generated using (4-Benzyloxy-phenyl)-acetic acid hydrazide as a derivatizing agent.
References
-
Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of the American Chemical Society. [Link]
-
Görög, S., & Gazdag, M. (1994). Analysis of steroids Part 50. Derivatization of ketosteroids for their separation and determination by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shui, G., et al. (2015). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
-
Crisp, J. L., & DeSombre, E. R. (2011). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Catalysis. [Link]
-
Shui, G., et al. (2015). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. ResearchGate. [Link]
-
Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship, University of California. [Link]
-
Kappe, C. O., & Murphree, S. S. (2009). Optimization of hydrazone formation under microwave conditions. ResearchGate. [Link]
-
Corbett, P. T., et al. (2007). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications. [Link]
-
Nguyen, T. H. L., et al. (2023). Green synthesis of UV absorber (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol by microwave method. ResearchGate. [Link]
-
Zha, Q., et al. (2008). Fragment ions observed in the tandem mass spectra of compounds 1-5. ResearchGate. [Link]
-
Kandambeth, S., et al. (2014). Acetic acid catalyzed hydrazone formation furnishes a mesoporous 2D network. ResearchGate. [Link]
-
Khan Academy. (2013). Formation of oximes and hydrazones. Khan Academy. [Link]
-
Kumar, S., et al. (2024). Synthesis and fluorescence properties of 2′-benzyloxy flavone—a dual probe for selective detection of picric acid and pH sensing. Sensors & Diagnostics. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition. [Link]
-
Lopus, K. M., & Auchus, R. J. (2016). Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Methods in Enzymology. [Link]
-
PubChem. (2025). (4-(((4-(Benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid. PubChem. [Link]
-
Castellino, A. J., et al. (2011). Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L‐N‐(Butyloxycarbonyl)‐3‐(3‐Hydroxyethyl‐4‐(Benzyloxy)‐Phenyl) Alanine Benzyl Ester. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Khan Academy. (2013). Formation of oximes and hydrazones [Video]. YouTube. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. National Institute for Environmental Studies, Japan. [Link]
-
Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules. [Link]
-
Ceylan, Ş., & Ediş, Z. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Klymchenko, A. S., et al. (2023). Comparison of absorption and fluorescence spectra for benzene (9) and diethyl ether (10). Royal Society of Chemistry. [Link]
-
Zhao, J., et al. (2007). The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. Photochemical & Photobiological Sciences. [Link]
-
González-Ruiz, V., et al. (2021). Fluorescence quantum yields of compounds B, highlighting the very low... ResearchGate. [Link]
-
Sert, Y., et al. (2015). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Journal of the Brazilian Chemical Society. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
PubChem. (n.d.). 4-Benzyloxyphenylhydrazine. National Center for Biotechnology Information. [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]
-
Yin, Q., et al. (2021). Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. Journal of Mass Spectrometry. [Link]
-
Feng, X., et al. (2020). Green-synthesized single-benzene fluorophores exhibiting room-temperature phosphorescence and solid-state fluorescence for biological and optical applications. Journal of Materials Chemistry C. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
-
Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. ResearchGate. [Link]
-
Reva, I., et al. (2022). UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base. Molecules. [Link]
-
ChemRxiv. (n.d.). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species. ChemRxiv. [Link]
-
ChemSrc. (2025). [4-(Benzyloxy)phenyl]acetic acid. ChemSrc. [Link]
-
Reva, I., et al. (2022). UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base. ResearchGate. [Link]
-
OUCI. (n.d.). Lifetimes and UV-visible absorption spectra of benzyl, phenethyl, and cumyl carbocations and corresponding vinyl cation. OUCI. [Link]
Sources
- 1. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 7. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of steroids Part 50. Derivatization of ketosteroids for their separation and determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and fluorescence properties of 2′-benzyloxy flavone—a dual probe for selective detection of picric acid and pH sensing - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00151F [pubs.rsc.org]
- 15. Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for (4-Benzyloxy-phenyl)-acetic acid hydrazide
Ticket ID: SOL-BPAH-001 Subject: Improving Solubility of (4-Benzyloxy-phenyl)-acetic acid hydrazide in Ethanol Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Diagnosis
The Issue: Users frequently report that (4-Benzyloxy-phenyl)-acetic acid hydrazide (BPAH) appears insoluble in Ethanol (EtOH) at room temperature, forming a persistent suspension or slurry.
The Diagnosis: This behavior is thermodynamically expected. BPAH possesses a "Janus-faced" structure:
-
Hydrophobic Domain: The benzyloxy-phenyl tail creates significant non-polar bulk, resisting solvation in polar protic solvents like ethanol.
-
Crystal Lattice Energy: The hydrazide motif (
) facilitates strong intermolecular hydrogen bonding, creating a high-energy crystal lattice that resists disruption at ambient temperatures ( ).
The Solution:
Ethanol is the correct solvent for this compound, but only under thermal modulation . Literature confirms that BPAH and its analogs are routinely synthesized in and recrystallized from ethanol [1][2]. The solubility profile is steep: low at room temperature, but high at reflux (
Decision Matrix: Solubilization Strategy
Before proceeding, determine your application requirements using the workflow below.
Figure 1: Decision tree for selecting the appropriate solubilization method based on concentration and downstream application.
Technical Protocols
Protocol A: Thermal Modulation (The Standard)
Best for: Recrystallization, purification, and low-concentration reactions.
Mechanism: Heating ethanol to its boiling point (
Step-by-Step:
-
Preparation: Place the BPAH solid in a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add absolute ethanol (EtOH). Start with a ratio of approximately 10-15 mL EtOH per 1 gram of solid.
-
Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (
oil bath temperature). -
Observation:
-
Cooling (Critical): Remove heat. Allow the solution to cool slowly to room temperature.[2]
-
Note: BPAH will likely precipitate or crystallize upon cooling. This validates the purity. If a solution is needed at RT, you must work below the saturation point (determined empirically, often
at RT).
-
Protocol B: Co-Solvent Engineering
Best for: High-concentration stock solutions, biological assays, or reactions where heat is contraindicated.
Mechanism: Introducing a dipolar aprotic solvent (DMSO or DMF) disrupts the hydrogen bonding network more effectively than ethanol alone, while the ethanol maintains a protic environment if needed.
Step-by-Step:
-
Weighing: Weigh the target amount of BPAH into a vial.
-
Primary Solvation: Add Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) dropwise.
-
Ratio: Typically, 0.5 - 1.0 mL of DMSO is sufficient to dissolve 100 mg of BPAH.
-
Agitation: Vortex or sonicate for 30-60 seconds. The solution should become clear and slightly viscous.
-
-
Dilution: Slowly add Ethanol to the DMSO/BPAH concentrate to reach the desired final volume.
-
Warning: If adding water or buffer instead of ethanol, add it very slowly to prevent "crashing out" (rapid precipitation).
-
Solvent Compatibility Table:
| Solvent | Dielectric Constant ( | Solubility at | Solubility at Reflux | Recommendation |
| Ethanol (Pure) | 24.5 | Poor (Suspension) | High (Soluble) | Primary Choice |
| DMSO | 46.7 | Very High | N/A | Co-solvent only |
| DMF | 36.7 | High | N/A | Alt. Co-solvent |
| Water | 80.1 | Insoluble | Poor | Avoid |
Protocol C: Salt Formation (Advanced)
Best for: Aqueous solubility requirements.
Mechanism: The terminal nitrogen of the hydrazide is weakly basic. Treating it with HCl forms the hydrochloride salt (
Procedure:
-
Suspend BPAH in Ethanol.
-
Add equimolar concentrated HCl or HCl in Dioxane.
-
The solid may initially dissolve and then reprecipitate as the hydrochloride salt, which is often more soluble in water/alcohol mixtures but less soluble in pure non-polar organics.
Troubleshooting & FAQs
Q: My solution turned yellow after heating. Is it degraded? A: Likely yes. Hydrazides are susceptible to oxidation, especially in the presence of trace metal ions or prolonged heating in air.
-
Fix: Perform the reflux under an inert atmosphere (Nitrogen or Argon). Ensure your ethanol is high-grade and free of aldehydes.
Q: The compound "oiled out" (formed a sticky blob) instead of crystallizing. A: This occurs when the solution is too concentrated or cools too quickly, causing the compound to separate as a supercooled liquid (metastable state).
-
Fix: Re-heat to dissolve.[1] Add 10-20% more ethanol. Add a "seed crystal" of pure BPAH if available. Cool very slowly (wrap the flask in foil/towel).
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol generally offers higher solubility for this class of compounds due to its higher polarity and smaller molecular size. However, ethanol is preferred for biological applications due to lower toxicity.
References
-
PubChem. (2025).[8][9] (4-(((4-(Benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid.[8] National Library of Medicine. Available at: [Link]
-
Al-Jubouri, A. et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
PubChem. (2025).[8][9] (4-(Benzyloxy)phenyl)hydrazine monohydrochloride.[9] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2025). Synthesis of hydrazide derivatives via DMF co-solvent methods. ChemSpider/RSC. Available at: [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (4-(((4-(Benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid | C23H20N2O5 | CID 9607423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide
Executive Summary & Reaction Logic
Welcome to the technical support hub for the synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide . This guide addresses the common yield-limiting factors encountered during the conversion of 4-hydroxyphenylacetic acid to its hydrazide derivative.
The synthesis relies on a three-stage workflow.[1][2][3][4] Yield loss typically occurs not during the complex bond formations, but due to stoichiometric imbalances in the final step or incomplete protection in the intermediate stages.
The "Golden Path" Workflow
The most robust route utilizes a Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .
Figure 1: The optimized synthetic pathway. Critical control points are highlighted in yellow and red.
Optimized Experimental Protocol
Phase 1: Precursor Preparation (The Ester Scaffold)
Rationale: Direct hydrazinolysis of the carboxylic acid requires coupling agents (EDC/HOBt) which complicates purification. The methyl ester route is thermodynamically favorable and cost-effective.
Protocol:
-
Dissolve 4-hydroxyphenylacetic acid (1 eq) in dry Methanol (10-15 volumes).
-
Add catalytic conc.
(0.1 eq) dropwise. -
Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Yield Lock: Evaporate MeOH, neutralize with
, and extract with EtOAc. Do not proceed if starting acid remains.
Phase 2: Benzylation (Protection)
Rationale: The phenolic hydroxyl is more acidic than the
Protocol:
-
Suspend Methyl (4-hydroxyphenyl)acetate (1 eq) and anhydrous
(2–3 eq) in Acetone or Acetonitrile . -
Add Benzyl Chloride (1.1 eq). Note: Benzyl bromide is faster but chloride is cheaper and sufficient with iodide catalysis.
-
Optional: Add catalytic KI (Potassium Iodide) to accelerate the reaction via the Finkelstein mechanism.
-
Reflux for 6–8 hours.
-
Filter inorganic salts while hot. Evaporate solvent.[1][2][5][6]
-
Purification: Recrystallize from Ethanol/Water if the product is oily.
Phase 3: Hydrazinolysis (The Critical Step)
Rationale: This is where 80% of yield issues occur. The reaction is a competition between the formation of the desired hydrazide and the formation of a dimer (bis-hydrazide), which occurs if the product reacts with another molecule of ester.
Protocol:
-
Dissolve Methyl (4-benzyloxyphenyl)acetate (1 eq) in Absolute Ethanol (10 volumes).
-
Critical Step: Add Hydrazine Hydrate (80% or 99%) (3.0 to 5.0 eq).
-
Why: You must maintain a high local concentration of hydrazine to prevent the newly formed hydrazide from attacking the starting ester.
-
-
Reflux for 3–5 hours.
-
Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a polar spot (Hydrazide) near the baseline.
-
Isolation: Cool the mixture to 0–4°C. The product should crystallize out as white needles.
-
Filter and wash with cold ethanol followed by cold water (to remove excess hydrazine).
Troubleshooting & FAQs
Issue 1: "My product is an oil/sticky gum, not a solid."
Diagnosis: This usually indicates the presence of unreacted ester, residual solvent (DMF/DMSO), or partial hydrolysis back to the acid.
Corrective Action:
-
Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask walls with a glass rod. This induces nucleation.
-
Solvent Swap: If you used DMF for the benzylation step, ensure it is completely removed. DMF traps the hydrazide in an oily phase.
-
Recrystallization: Dissolve the oil in a minimum amount of hot Ethanol, then add water dropwise until turbidity appears. Cool slowly.
Issue 2: "The yield is low (<50%) despite complete consumption of starting material."
Diagnosis: Formation of N,N'-diacylhydrazine (Dimer). This happens when the Hydrazine:Ester ratio is too low.
Corrective Action:
-
Increase Hydrazine: Increase the ratio to 5:1 or even 10:1 . Hydrazine hydrate is water-soluble and easily washed away; the dimer is not.
-
Reverse Addition: Drop the ester solution into the refluxing hydrazine solution (not vice versa). This ensures the ester always encounters an excess of nucleophile.
Issue 3: "The melting point is lower than reported (Reported: ~168–170°C)."
Diagnosis: Water contamination or presence of the "Intermediate Acid" (hydrolysis product).
Corrective Action:
-
Solubility Test: Attempt to dissolve a small sample in 5%
. If it dissolves with effervescence, you have the carboxylic acid (hydrolysis occurred). -
Drying: Hydrazides are hygroscopic. Dry in a vacuum oven at 50°C over
.
Logic Tree: Troubleshooting Low Yields
Figure 2: Decision matrix for troubleshooting yield and purity issues.
Quantitative Data: Solvent Effects on Yield
The choice of solvent in the final hydrazinolysis step significantly impacts the isolation yield.
| Solvent System | Reaction Temp (°C) | Typical Yield (%) | Comments |
| Ethanol (Abs.) | 78 | 85–92% | Recommended. Product crystallizes upon cooling.[7][8][9] |
| Methanol | 65 | 70–80% | Lower temp leads to slower kinetics; requires longer reflux. |
| Isopropanol | 82 | 60–75% | Higher solubility of product leads to loss in mother liquor. |
| Solvent-Free | 100+ | 40–60% | High risk of dimerization and charring (oxidation). |
References
-
Hydrazinolysis Mechanism & Optimization: Narang, R., Narasimhan, B., & Sharma, S. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Synthesis of Phenoxyacetic Acid Hydrazides: Al-Amiery, A. A., et al. (2019).[4] Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science.
-
General Hydrazide Synthesis Protocols (Organic Syntheses): Allen, C. F. H., & Bell, A. (1942). Ethyl Hydrazinecarboxylate.[1] Organic Syntheses, Coll. Vol. 3, p.404.
-
Microwave Assisted Synthesis (Yield Enhancement): Sondhi, S. M., et al. (2009). Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 3. WO1997046514A1 - Process for the preparation of hydrazine derivatives useful as intermediates for the preparation of peptide analogues - Google Patents [patents.google.com]
- 4. japsonline.com [japsonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijrrr.com [ijrrr.com]
- 9. The N-Substituted-4-Methylbenzenesulphonyl Hydrazone Inhibits Angiogenesis in Zebrafish Tg(fli1: EGFP) Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Benzyloxy-phenyl)-acetic acid hydrazide
[1]
Topic: Recrystallization Solvents & Purification Protocols Compound Class: Phenylacetic Acid Hydrazides / Benzyl Ethers Document ID: TSC-REC-2024-BPAH[1]
Executive Summary & Solvent Selection Matrix
(4-Benzyloxy-phenyl)-acetic acid hydrazide contains two distinct structural domains: a lipophilic benzyloxy tail and a polar hydrazide head group.[1] This amphiphilic nature dictates its solubility profile.[1]
-
The Challenge: The benzyloxy group promotes solubility in organic solvents, while the hydrazide group drives hydrogen bonding and water solubility.[1]
-
The Solution: You must select a solvent that dissolves the compound at high temperatures (breaking the crystal lattice) but fails to solvate the lipophilic tail at low temperatures.[1]
Primary Solvent Recommendations
| Solvent System | Suitability | Operational Context |
| Ethanol (95% or Absolute) | ⭐⭐⭐⭐⭐ (Gold Standard) | Primary Choice. Balances the polarity of the hydrazide with the lipophilicity of the benzyl ether.[1] High recovery, good impurity rejection.[1] |
| Ethanol / Water (v/v) | ⭐⭐⭐⭐ | Anti-Solvent Method. Use if the compound is too soluble in pure ethanol.[1] Dissolve in hot EtOH, then add hot water until turbid. |
| Methanol | ⭐⭐⭐ | Alternative. Stronger solvent power than EtOH.[1] Use only if the compound fails to dissolve in boiling EtOH.[1] |
| Ethyl Acetate / Hexane | ⭐⭐ | Special Case. Use only if the crude material is heavily contaminated with non-polar impurities (e.g., unreacted ester) and "oils out" in alcohols.[1] |
Detailed Experimental Protocol
Method A: Standard Recrystallization (Ethanol)
Best for routine purification of crude solids obtained from hydrazinolysis.[1]
Prerequisites:
-
Crude (4-Benzyloxy-phenyl)-acetic acid hydrazide.[1]
-
Equipment: Hot plate, reflux condenser (optional), Erlenmeyer flask, Buchner funnel.
Step-by-Step Workflow:
-
Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL EtOH. Heat to boiling.
-
Dissolution: Transfer the bulk crude solid to an Erlenmeyer flask. Add minimum EtOH to cover the solid.[1] Heat to boiling with stirring.
-
Saturation: Add additional EtOH in small portions (1-2 mL) to the boiling mixture until the solid just dissolves.
-
Critical Step: Add 5-10% excess solvent to prevent premature crystallization during filtration.[1]
-
-
Hot Filtration (Optional but Recommended): If insoluble particles (dust, polymer) are visible, filter the hot solution through a pre-warmed funnel.[1]
-
Crystallization: Remove from heat. Cap the flask.
-
Allow to cool to Room Temperature (RT) slowly (approx. 30-60 mins).
-
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Collection: Filter the white crystals via vacuum filtration.
-
Washing: Wash the filter cake with cold EtOH (0°C).
-
Warning: Do not use RT solvent for washing; you will lose product.[1]
-
-
Drying: Dry under vacuum or in a desiccator over
.
Method B: Anti-Solvent Precipitation (Ethanol/Water)
Use this if the yield from Method A is low (i.e., the compound stays in the mother liquor).[1]
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .[1]
-
While maintaining boiling, add hot Water dropwise.
-
Stop adding water the moment a persistent cloudiness (turbidity) appears.[1]
-
Add a few drops of Ethanol to clear the solution.[1]
-
Remove from heat and allow to cool slowly. The polarity shift will force the hydrazide out of solution as the temperature drops.[1]
Visual Workflow (Decision Logic)
The following diagram illustrates the decision-making process for purifying this specific hydrazide derivative.
Caption: Decision logic for selecting between Single-Solvent (Method A) and Anti-Solvent (Method B) protocols based on initial solubility observations.
Troubleshooting Guide
Issue 1: The product "oils out" (forms a liquid blob instead of crystals).
-
Cause: The temperature dropped too quickly, or the solvent mixture is too polar (if using water), causing the lipophilic benzyloxy tail to phase-separate before the crystal lattice could form.[1]
-
Fix: Re-heat the mixture until dissolved. Add a "seed crystal" of pure product if available. Cool the flask very slowly (wrap in a towel to insulate). If using EtOH/Water, add slightly more Ethanol.[1]
Issue 2: The crystals are yellow or off-white. [1]
-
Cause: Oxidation of trace hydrazine impurities or phenols.[1]
-
Fix: Perform the recrystallization again, but add Activated Charcoal (1-2% by weight) to the boiling solution. Stir for 5 minutes, then filter hot through Celite or filter paper to remove the charcoal before cooling.
Issue 3: Low Yield.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone or Dichloromethane (DCM)? A: Generally, no.[1] Hydrazides often have poor solubility in DCM (too non-polar) and excessive solubility in Acetone (too polar/aprotic), making crystallization difficult.[1] Furthermore, hydrazides can react with acetone to form hydrazones (Schiff bases) under acidic conditions or high heat, destroying your product [1].[1] Stick to alcohols.
Q: How do I remove unreacted ester starting material? A: The starting ester (Ethyl (4-benzyloxy-phenyl)-acetate) is significantly more soluble in cold ethanol than the hydrazide product.[1] A thorough wash of your filter cake with ice-cold ethanol usually washes away the oily ester impurities while preserving the solid hydrazide [2].[1]
Q: What is the expected melting point? A: While specific values depend on purity, similar 4-substituted phenylacetic acid hydrazides typically melt in the range of 130°C – 160°C .[1] A sharp melting point (range < 2°C) indicates successful purification.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for hydrazide reactivity with ketones).
-
Narang, R., et al. (2012).[1] "Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs." Journal of Applied Pharmaceutical Science. Link (Describes ethanol recrystallization of the structurally similar phenoxy-acetic acid hydrazide).[1]
-
BenchChem. (2025).[1][3] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." Link (General protocols for phenylacetic acid derivatives).[1]
Validation & Comparative
A Comparative Guide to the Melting Point Determination and Validation of (4-Benzyloxy-phenyl)-acetic acid hydrazide
Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your results. This guide is structured to provide not only the "how" but also the critical "why," empowering you to make informed decisions in your laboratory.
The Significance of Melting Point in Compound Validation
A pure, crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of impurities will generally cause a depression and a broadening of the melting range.[1][2] Therefore, an accurate melting point determination serves two primary purposes:
-
Identification: Comparing the experimentally determined melting point with a known value (if available) can help confirm the identity of a compound.
-
Purity Assessment: A sharp and narrow melting range is a strong indicator of high purity.[1][2][3]
Given the absence of a consistently reported melting point for (4-Benzyloxy-phenyl)-acetic acid hydrazide in the scientific literature, this guide will focus on the robust experimental determination and validation of this key physical property. We will compare two widely accepted techniques: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC) .
Comparative Analysis of Methodologies
The choice of method for melting point determination often depends on the required precision, the nature of the sample, and regulatory requirements.[1]
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual or automated optical detection of the phase transition from solid to liquid in a heated capillary tube. | Measures the difference in heat flow between the sample and a reference as a function of temperature.[4][5][6] |
| Accuracy | Moderate to high, operator-dependent for visual methods. | Very high, quantitative measurement of thermal events. |
| Precision | Good, but can be influenced by operator subjectivity. | Excellent, highly reproducible. |
| Sample Size | 3-10 mg | 3-10 mg |
| Throughput | Can be high with automated systems. | Generally lower, but autosamplers can increase throughput.[6] |
| Information Provided | Melting range (onset and clear points). | Melting point (onset, peak, and end), enthalpy of fusion, glass transitions, and other thermal events.[4][5][7] |
| Regulatory Acceptance | Widely accepted by pharmacopeias (e.g., USP, Ph. Eur.).[1][8] | Widely accepted and often preferred for detailed thermal analysis.[5] |
| Best For | Routine quality control, teaching laboratories, and initial characterization. | In-depth thermal characterization, polymorphism studies, and purity analysis.[1][5] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating through rigorous calibration and control of experimental parameters.
Method 1: Automated Digital Melting Point Determination (Capillary Method)
This method enhances the traditional capillary technique with digital precision, minimizing operator bias.[1]
1. Instrument Calibration:
The accuracy of the apparatus must be verified at regular intervals.[8][9][10] This is a critical step for data trustworthiness.
-
Selection of Standards: Choose at least two certified reference standards with melting points that bracket the expected melting point of your sample. For a novel compound like (4-Benzyloxy-phenyl)-acetic acid hydrazide, a wider range of standards may be initially necessary. Examples of USP reference standards include Vanillin (81-83°C) and Acetanilide (113.5-115.5°C).[11][12]
-
Calibration Procedure:
-
Following the instrument's user manual, perform a calibration check with the selected standards.
-
The measured melting points should fall within the certified range of the reference standards.[8]
-
If a deviation is observed, perform a temperature adjustment or recalibration as per the instrument's guidelines.[13]
-
2. Sample Preparation:
Proper sample preparation is crucial for reproducible results.[3]
-
Ensure the (4-Benzyloxy-phenyl)-acetic acid hydrazide sample is completely dry and in a fine, homogenous powder form.[3] If necessary, gently grind the sample in a mortar.
-
Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[8] This is achieved by tapping the sealed end of the capillary on a hard surface.
3. Melting Point Determination:
-
Set the starting temperature on the apparatus to approximately 10°C below the expected melting point.[14] For an unknown, a preliminary rapid determination (5-10 °C/min ramp rate) can be performed to find an approximate range.[15]
-
Insert the capillary tube into the heating block.
-
Set the temperature ramp rate to 1°C per minute to ensure thermal equilibrium between the sample and the heating block.[8][14]
-
The instrument will automatically detect and record the melting range:
-
Perform the determination in triplicate to ensure reproducibility.
Workflow for Capillary Method Validation
Caption: Workflow for Validated Melting Point Determination by the Capillary Method.
Method 2: Differential Scanning Calorimetry (DSC)
DSC offers a more detailed and quantitative analysis of the melting process.[4][5][7]
1. Instrument Calibration:
DSC calibration is essential for both temperature and enthalpy accuracy.
-
Temperature Calibration: Use certified reference standards with well-defined melting points (e.g., Indium and Zinc) to calibrate the temperature axis.
-
Enthalpy Calibration: Use a standard with a known enthalpy of fusion (e.g., Indium) to calibrate the heat flow signal.
2. Sample Preparation:
-
Accurately weigh 3-5 mg of the finely powdered (4-Benzyloxy-phenyl)-acetic acid hydrazide into an aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere. A slower rate can be used for higher resolution.
-
Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
Perform the analysis in triplicate.
Workflow for DSC Analysis
Caption: Workflow for Melting Point and Enthalpy Determination by DSC.
Data Interpretation and Validation
Capillary Method: A sharp melting range (e.g., within 1-2°C) from triplicate measurements that are in close agreement (e.g., ±0.5°C) indicates a pure substance and a validated result.
DSC Analysis: The DSC thermogram provides richer data. The melting point can be reported as the onset temperature or the peak temperature of the endotherm. The sharpness of the peak is an indicator of purity. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), a characteristic property of the material. Reproducible onset temperatures and ΔHfus values across multiple runs confirm the validity of the measurement.
Conclusion
While both the automated capillary method and DSC are robust techniques for determining the melting point of (4-Benzyloxy-phenyl)-acetic acid hydrazide, they offer different levels of insight. The capillary method provides a reliable and straightforward determination of the melting range, suitable for routine quality control. DSC, however, delivers a more comprehensive thermal profile, including the enthalpy of fusion, which is invaluable for in-depth material characterization and research and development. The choice of method should be guided by the specific analytical needs, but in either case, rigorous adherence to calibration and standardized procedures is paramount for generating trustworthy and authoritative data.
References
-
E. J. Maginn, "A comparison of methods for melting point calculation using molecular dynamics simulations," The Journal of Chemical Physics, 2012. [Link]
-
J. D. Co, "A comparison of methods for melting point calculation using molecular dynamics simulations," The Journal of Chemical Physics, 2012. [Link]
-
ResolveMass Laboratories Inc., "Melting Point Determination," ResolveMass Laboratories Inc., N.D. [Link]
-
METTLER TOLEDO, "Melting Point Reference Standards," Mettler Toledo, N.D. [Link]
-
J. D. Co, "A comparison of methods for melting point calculation using molecular dynamics simulations," The Journal of Chemical Physics, 2012. [Link]
-
Stanford Research Systems, "Determination of Melting Points According to Pharmacopeia," thinkSRS.com, N.D. [Link]
-
University of Calgary, "Melting Point Determination," University of Calgary, N.D. [Link]
-
Pharma Beginners, "Melting Point Apparatus - SOP," Pharma Beginners, 2020. [Link]
-
NANOLAB, "Melting Point Determination in Pharmaceutical Industry," NANOLAB, N.D. [Link]
-
Biometrix, "Melting Point Apparatus - Calibration," Biometrix, N.D. [Link]
- Unknown, "DETERMINATION OF MELTING POINTS," Unknown Source, N.D.
-
California State University, Bakersfield, "Lab 3: Calibration of a Melting Point Apparatus," California State University, Bakersfield, N.D. [Link]
-
S. Giani and N. M. Towers, "Compliance with amended General Chapter USP<741>Melting Range or Temperature," ChemRxiv, 2016. [Link]
-
USP, "USP melting point reference standards: Evaluation of parameters that affect the melting point," ResearchGate, 2017. [Link]
-
CAS Common Chemistry, "Atrazine," CAS Common Chemistry, N.D. [Link]
-
Crea Analytical, "Calibration standards for melting point determination," Crea Analytical, N.D. [Link]
- Unknown, "SPECIFIC
-
S. G. K. et al., "Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs," Journal of Applied Pharmaceutical Science, 2019. [Link]
-
METTLER TOLEDO, "Differential Scanning Calorimetry (DSC)," METTLER TOLEDO, N.D. [Link]
-
SKZ, "Differential Scanning Calorimetry DSC Analysis," SKZ, N.D. [Link]
-
Microtrace, "Differential Scanning Calorimetry Testing (DSC Analysis)," Microtrace, N.D. [Link]
-
A. A. Jarah et al., "Synthesis, Characterization of Some New Benzilyl Hydrazones Derived from Benzilic Acid Hydrazide," International Journal of Research and Review, 2017. [Link]
-
A. A. Fadda et al., "Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide," Molecules, 2006. [Link]
- T. Shioiri et al.
-
Chemistry LibreTexts, "4: Differential Scanning Calorimetry (DSC)," Chemistry LibreTexts, 2025. [Link]
-
NIST, "4-Benzyloxyphenyl acetic acid," NIST WebBook, N.D. [Link]
-
M. A. M. et al., "Application of differential scanning calorimetry to the study of solid drug dispersions," Journal of Pharmaceutical Sciences, 1974. [Link]
-
PubChem, "4-Benzyloxyphenylhydrazine," PubChem, N.D. [Link]
-
ResearchGate, "Melting point (m.p), yield (%), molecular formulae, molecular weight (Mol. Wt.) and Rf of hydrazide-hydrazones 4a-i and 5a-k.," ResearchGate, N.D. [Link]
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- 15. csub.edu [csub.edu]
Comparative Guide: HPLC Method Development for (4-Benzyloxy-phenyl)-acetic acid hydrazide
Executive Summary & Analyte Profiling
(4-Benzyloxy-phenyl)-acetic acid hydrazide (BPAH) represents a classic "amphiphilic" analytical challenge. It contains a highly hydrophobic tail (the benzyloxy-phenyl group) and a polar, reactive head (the hydrazide). While often treated as a transient intermediate in the synthesis of oxadiazoles or heterocycles, its quantification is critical due to the potential genotoxicity associated with hydrazide functionalities.
This guide compares three distinct analytical approaches for BPAH. We move beyond the "default" C18 method to demonstrate why Phenyl-Hexyl stationary phases often provide superior selectivity for this specific molecular architecture.
Analyte Profile: The "Why" Behind the Method
| Feature | Chemical Implication | Chromatographic Consequence |
| Structure | Benzyl ether + Phenyl ring + Hydrazide | Dual interaction capability: Hydrophobic (tail) and Polar (head). |
| Hydrazide Group | Basic nitrogen ( | Susceptible to severe peak tailing on active silanols. Potential metal chelation. |
| Chromophore | Conjugated Aromatic Rings | Strong UV absorbance at 254 nm and 280 nm. |
| Reactivity | Nucleophilic | Unstable in ketone/aldehyde solvents (e.g., Acetone) due to hydrazone formation. |
Comparative Analysis: Selecting the Stationary Phase
For this comparison, we evaluate the performance of the Optimized Method (Phenyl-Hexyl) against the Traditional Alternative (C18) and a Trace-Level Alternative (Derivatization) .
Method A: The Optimized Approach (Core-Shell Phenyl-Hexyl)
Verdict: Recommended for Main Peak Assay & Related Substances.
-
Mechanism: The Phenyl-Hexyl phase utilizes
interactions. Since BPAH contains two aromatic rings (the benzyloxy group and the phenyl-acetic core), the stationary phase "locks" onto the analyte via orbital overlap, distinct from simple hydrophobic partitioning. -
Performance:
-
Resolution: Superior separation from non-aromatic impurities or hydrolyzed byproducts (e.g., the free acid).
-
Peak Shape: The rigid steric arrangement often reduces access to surface silanols, mitigating the "hydrazide tailing" effect.
-
Method B: The Traditional Alternative (C18 / ODS)
Verdict: Acceptable for simple purity checks but prone to co-elution.
-
Mechanism: Purely hydrophobic interaction (Van der Waals).
-
Limitations: While the benzyloxy group provides retention, C18 often struggles to separate BPAH from its hydrolysis product, (4-Benzyloxy-phenyl)-acetic acid, because the hydrophobic bulk is identical. The selectivity difference relies solely on the small polarity shift between
and .
Method C: Derivatization (Pre-column)
Verdict: Required ONLY for Trace/Genotoxic Impurity (GTI) analysis (< 10 ppm).
-
Mechanism: Reacting BPAH with p-dimethylaminobenzaldehyde (p-DMAB) or benzaldehyde to form a highly absorbent hydrazone.
-
Pros: Shifts detection to visible range (yellow/orange); increases sensitivity 100x.
-
Cons: Time-consuming; introduces reaction variability.
Summary Data Comparison
| Parameter | Method A (Phenyl-Hexyl) | Method B (Standard C18) | Method C (Derivatization) |
| Retention Mechanism | Hydrophobic + | Hydrophobic | Hydrophobic (Deriv.) |
| USP Tailing Factor | 1.05 - 1.15 | 1.20 - 1.45 | 1.00 - 1.05 |
| Resolution (vs. Acid) | > 3.5 | ~ 1.8 | N/A (Specific) |
| LOD (UV 254nm) | ~ 0.5 µg/mL | ~ 0.8 µg/mL | ~ 0.01 µg/mL |
| Robustness | High | Medium | Low (Reaction dependent) |
Detailed Experimental Protocols
Optimized Protocol: Phenyl-Hexyl (Method A)
This protocol is self-validating. The use of a buffered mobile phase prevents pH shifts that cause retention time drift for the ionizable hydrazide group.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (10mM) or 0.1% Phosphoric Acid (depending on MS requirement).
-
Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (e.g., Kinetex or Cortecs).
Instrument Settings:
-
Temperature: 35°C (Improves mass transfer for the bulky molecule)
-
Detection: PDA 200–400 nm (Quant at 254 nm; ID check at 280 nm)
-
Injection Vol: 5 µL
Gradient Table:
| Time (min) | % Mobile Phase A (0.1%
Sample Preparation (Critical Step)
-
Diluent: 50:50 Water:Acetonitrile.
-
Note: Do NOT use Acetone or aldehydes as solvents; they will react with the hydrazide to form hydrazones, leading to false low assays.
-
Stability: Prepare fresh. Hydrazides can oxidize in solution over 24 hours.
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection, ensuring scientific rigor in the development process.
Figure 1: Decision tree for selecting the optimal analytical strategy based on the specific requirements of sensitivity and selectivity.
Troubleshooting & Validation Parameters
Common Failure Modes
-
Peak Splitting:
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Fix: Match the sample diluent to the initial mobile phase (90% Water / 10% ACN).
-
-
Ghost Peaks:
-
Cause: Hydrazide reacting with trace aldehydes in low-grade solvents.
-
Fix: Use HPLC-grade solvents; ensure glassware is free of acetone residues.
-
-
Tailing:
-
Cause: Interaction of the terminal
with silica. -
Fix: Ensure pH is acidic (pH 2.5 - 3.0) to protonate the hydrazine (forming
). While this makes it more polar, the massive hydrophobic benzyloxy group ensures it still retains well, while the protonation prevents hydrogen bonding with silanols.
-
Validation Criteria (Acceptance Limits)
-
Linearity:
(Range: 50% to 150% of target concentration). -
Recovery: 98.0% – 102.0% (Spike recovery in matrix).
-
Precision (Repeatability): RSD < 1.0% for n=6 injections.
Visualization of Reaction Pathway (Stability)
Understanding the stability of the hydrazide is crucial for accurate analysis. The diagram below details the degradation pathways that the HPLC method must detect.
Figure 2: Potential degradation pathways. The HPLC method must resolve the Main Peak (BPAH) from the Hydrolysis Product (Acid) and Dimer.
References
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011).[3] Control and analysis of hydrazine, hydrazides and hydrazones—genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[3][4][5] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.[3]
-
Sojitra, C., et al. (2019).[5] Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method.[5] Indian Drugs, 56(12).[5]
-
Sigma-Aldrich. (2024). HPLC Analysis of Phenylacetic Acid on Ascentis® C18. Application Note.
-
Wang, T., et al. (2016). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.[6]
Sources
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- 5. Issue's Article Details [indiandrugsonline.org]
- 6. scribd.com [scribd.com]
comparative structural analysis of phenylacetic acid hydrazide derivatives
An In-Depth Guide to the Comparative Structural Analysis of Phenylacetic Acid Hydrazide Derivatives for Drug Discovery Professionals
Phenylacetic acid hydrazide and its derivatives represent a versatile class of compounds with significant importance in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties, makes them a focal point for drug discovery and development.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure. A thorough comparative structural analysis is therefore not merely an academic exercise but a critical component of a rational drug design strategy.
This guide provides a comprehensive framework for the structural elucidation and comparative analysis of phenylacetic acid hydrazide derivatives. We will delve into the essential analytical techniques, from synthesis to spectroscopic characterization and definitive crystallographic analysis, explaining the causality behind experimental choices and providing actionable protocols. Our focus is on building a holistic understanding of how subtle structural modifications influence the physicochemical and biological properties of these compounds.
Synthesis: The Foundation of Structural Analysis
The most common and efficient route to synthesizing a diverse library of phenylacetic acid hydrazide derivatives is through the condensation reaction of 2-phenylacetohydrazide with various substituted aldehydes or ketones.[4][5] This approach allows for the systematic introduction of different functional groups, enabling a detailed exploration of the structure-activity relationship (SAR).
Generalized Experimental Protocol: Synthesis of N'-Benzylidene-2-phenylacetohydrazide
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-phenylacetohydrazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol (20-30 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
-
Aldehyde Addition: To the stirring solution, add the desired benzaldehyde derivative (1.0 equivalent).
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for 2-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, the reaction mixture is cooled. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol or another suitable solvent to remove unreacted starting materials and then recrystallized from a solvent like ethanol to yield the pure hydrazone derivative.[5]
Spectroscopic Characterization: Elucidating the Molecular Blueprint
A combination of spectroscopic techniques is essential for the initial structural confirmation of the synthesized derivatives.[6] Each method provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. The presence or absence of characteristic absorption bands confirms the successful formation of the hydrazone from the hydrazide.
Experimental Rationale: The key transformation is the conversion of the primary amine (-NH2) of the hydrazide and the carbonyl (C=O) of the aldehyde into an imine (C=N) and an amide N-H bond. The FT-IR spectrum provides direct evidence of this change.
Key Spectral Features:
-
N-H Stretching: A single band around 3016–3307 cm⁻¹ indicates the presence of the amide N-H, replacing the two bands of the starting hydrazide's -NH2 group.[7]
-
C=O Stretching (Amide I): A strong absorption band typically found in the range of 1580–1644 cm⁻¹, characteristic of the amide carbonyl group.[7]
-
C=N Stretching: The appearance of a band between 1538–1589 cm⁻¹ confirms the formation of the new imine bond.[7]
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance in Analysis |
| N-H (Amide) | 3016 - 3307 | Confirms the presence of the hydrazide moiety. |
| C-H (Aromatic) | 3000 - 3100 | Indicates the presence of the phenyl rings. |
| C=O (Amide I) | 1580 - 1690 | Verifies the carbonyl group of the hydrazide backbone.[7][8] |
| C=N (Imine) | 1538 - 1589 | Crucial for confirming the condensation reaction.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms, respectively. It is indispensable for unambiguously confirming the constitution of the synthesized derivative.[6]
Experimental Rationale: The chemical shift of a nucleus is highly sensitive to its electronic environment. By analyzing these shifts, we can map out the entire molecular structure. For hydrazones, the downfield shifts of the NH and imine protons are highly characteristic.
Key Spectral Features:
-
¹H NMR:
-
-NH Proton: A singlet appearing significantly downfield (δ ≈ 10–12 ppm) due to deshielding effects and potential hydrogen bonding.[6][9]
-
-N=CH Proton (Imine): A singlet in the range of δ ≈ 7.5–8.5 ppm, confirming the formation of the azomethine group.[6]
-
Aromatic Protons: A complex multiplet pattern between δ ≈ 7–8 ppm, whose integration and splitting pattern can confirm the substitution on the phenyl rings.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Resonates in the downfield region of δ ≈ 150–180 ppm.[6]
-
Imine Carbon (C=N): Also found in a similar downfield region, often overlapping with the carbonyl signal.
-
| Proton / Carbon | Typical Chemical Shift (δ, ppm) | Significance in Analysis |
| ¹H NMR | ||
| Amide (-NH) | 10.0 - 12.0 | Highly characteristic and confirms the hydrazide structure. |
| Imine (-N=CH) | 7.5 - 8.5 | Confirms the formation of the hydrazone linkage.[6] |
| Aromatic (Ar-H) | 7.0 - 8.3 | Pattern and integration confirm aromatic substitution. |
| Methylene (-CH₂-) | ~3.6 | Corresponds to the methylene bridge from phenylacetic acid. |
| ¹³C NMR | ||
| Carbonyl (C=O) | 150 - 180 | Confirms the amide carbonyl group.[6] |
| Imine (C=N) | 140 - 160 | Confirms the imine carbon. |
| Aromatic (Ar-C) | 110 - 150 | Pattern reveals the substitution on the phenyl rings. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing the final piece of evidence for its chemical formula. The fragmentation pattern can also offer additional structural information.
Experimental Rationale: By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, MS provides a precise molecular weight. The observation of the molecular ion peak (M⁺) corresponding to the calculated molecular weight is a definitive confirmation of the compound's identity.[9]
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods confirm the chemical identity, single-crystal X-ray diffraction provides the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.[10] This technique is the gold standard, revealing precise bond lengths, bond angles, and the overall molecular conformation. It also elucidates the crucial intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing.[11][12]
Experimental Protocol: X-ray Crystallography Workflow
-
Crystallization (The Critical Step): High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging part of the process.[10]
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete diffraction pattern.[10]
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are computationally processed to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[10]
Comparative Structural Data
The analysis of crystallographic data allows for a direct comparison of how different substituents affect the molecular geometry. Below is a representative comparison based on published data for related hydrazide structures.
| Parameter | N,N'-Bisphenylacetic hydrazide[13] | N'-acetyl-N'-phenyl-2-naphthohydrazide[12] | Significance for Comparison |
| Crystal System | Triclinic | Triclinic | Describes the basic crystal symmetry. |
| Space Group | P-1 | P-1 | Defines the symmetry elements within the unit cell. |
| Key Bond Lengths (Å) | C=O: ~1.22, N-N: ~1.40 | C=O: ~1.22-1.24, N-N: ~1.38 | Subtle changes can indicate differences in electronic effects. |
| Key Bond Angles (°) | C-N-N: ~117-120 | C-N-N: ~118-122 | Reveals steric strain and conformational preferences. |
| Intermolecular Forces | N-H···O Hydrogen Bonds | N-H···O, C-H···O Hydrogen Bonds, C-H···π, π···π interactions[11] | Crucial for understanding solid-state packing and solubility. |
Structure-Activity Relationship (SAR): Connecting Structure to Function
The ultimate goal of this comprehensive analysis is to establish a clear Structure-Activity Relationship (SAR). By correlating the detailed structural data with biological activity measurements, we can understand how specific molecular features contribute to the desired therapeutic effect.
Causality in SAR:
-
Electronic Effects: Electron-donating or -withdrawing groups on the phenyl rings can alter the charge distribution across the molecule, affecting its ability to bind to a biological target.
-
Steric Effects: The size and shape of substituents (e.g., bulky tert-butyl groups vs. slim frameworks) can either enhance or hinder the molecule's fit within an enzyme's active site.[7][14][15]
-
Conformational Rigidity: The planarity of the molecule, influenced by intramolecular hydrogen bonding and the nature of the substituents, can impact binding affinity. X-ray data is invaluable for revealing the preferred conformation.
By systematically modifying the structure (e.g., changing the substituents on the aldehyde) and analyzing the resulting compounds using the multi-faceted approach described here, researchers can build a robust SAR model. This model is the key to rationally designing novel phenylacetic acid hydrazide derivatives with enhanced potency and selectivity, paving the way for the next generation of therapeutics.
References
-
Title: Synthesis of acylhydrazones of phenylacetic acid. Source: ResearchGate URL: [Link]
-
Title: "Synthesis and Characterization of Hydrazine Derivatives." Source: Anusandhanvallari URL: [Link]
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Title: FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... Source: ResearchGate URL: [Link]
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Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies Source: MDPI URL: [Link]
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Title: SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
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Title: Summary of crystal data for N, N'-bisphenylacetic hydrazide. Source: ResearchGate URL: [Link]
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Title: Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship Source: PMC URL: [Link]
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Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: MDPI URL: [Link]
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Title: FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2 Source: ResearchGate URL: [Link]
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Title: General scheme for the synthesis of 2-phenylacetohydrazide derivatives. Source: ResearchGate URL: [Link]
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Title: X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide Source: Sharma URL: [Link]
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Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: Semantic Scholar URL: [Link]
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Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: PubMed URL: [Link]
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Title: (PDF) X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide Source: ResearchGate URL: [Link]
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Title: A systematic review on the synthesis and biological activity of hydrazide derivatives. Source: Hygeia Journal for Drugs and Medicines URL: [Link]
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Title: Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic) Source: ResearchGate URL: [Link]
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Safety Operating Guide
Essential Guide to the Proper Disposal of (4-Benzyloxy-phenyl)-acetic acid hydrazide
A Procedural Guide for Researchers and Drug Development Professionals
Hazard Identification and Risk Assessment
(4-Benzyloxy-phenyl)-acetic acid hydrazide is a substituted hydrazine derivative. While specific toxicological data for this compound is limited, the known hazards of the hydrazide functional group and related aromatic compounds necessitate a cautious and well-defined disposal protocol.[1] Hydrazine and its derivatives are recognized for their potential toxicity, including acute toxicity if swallowed, inhaled, or in contact with skin, and are often suspected carcinogens.[1][2][3][4][5]
Key Hazards:
-
Toxicity: Hydrazide compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system.[6][7][8]
-
Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[1][5][9]
-
Reactivity: Hydrazines are reactive and can be unstable.[6] They can react with oxidizing agents.[9][10]
-
Environmental Hazards: Spills and improper disposal can be harmful to aquatic life.[1][11]
A thorough risk assessment must be conducted before handling or disposing of this compound, taking into account the quantities involved and the specific laboratory environment.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₂ | PubChem |
| Molecular Weight | 256.3 g/mol | PubChem |
| Appearance | Solid (assumed) | N/A |
| Solubility | No specific data available | N/A |
Data for the parent compound, 4-Benzyloxyphenylhydrazine, is used for general guidance.[12]
Personal Protective Equipment (PPE) and Engineering Controls
The consistent and correct use of PPE is the first line of defense against exposure. All handling and disposal procedures for (4-Benzyloxy-phenyl)-acetic acid hydrazide must be performed within a certified chemical fume hood to minimize inhalation risks.[2][6][9]
Required PPE
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[2][9] | To prevent skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A face shield is recommended when there is a splash hazard.[2][6][9] | To protect eyes from splashes and dust. |
| Lab Coat | Flame-resistant lab coat.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for emergencies or large spills.[2][13] | To prevent inhalation of dust or vapors. |
Spill Management Protocol
Immediate and appropriate action is crucial in the event of a spill to mitigate potential harm.
For small, incidental spills:
-
Evacuate and Notify: Alert personnel in the immediate area and notify the laboratory supervisor.[2][6]
-
Isolate: If safe to do so, prevent the spill from spreading or entering drains.[2][14]
-
Absorb: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][11] Avoid creating dust.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place all contaminated materials into the hazardous waste container.[1]
For large spills:
-
Evacuate the area immediately and call emergency services (911). [6]
-
Remain at a safe distance to provide information to first responders.[6]
Step-by-Step Disposal Procedure
All waste containing (4-Benzyloxy-phenyl)-acetic acid hydrazide is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[2][6][7] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15][16][17][18]
Workflow for Disposal
Caption: A visual guide to the disposal workflow.
Detailed Protocol
-
Segregation:
-
Solid Waste: Collect any unreacted (4-Benzyloxy-phenyl)-acetic acid hydrazide in its original container or a compatible, clearly labeled container.[19] Do not mix with other waste streams.[19]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must be considered contaminated and collected separately in a designated, labeled, sealable plastic bag.[1]
-
-
Packaging and Labeling:
-
Ensure the primary container for solid waste is tightly sealed and clearly labeled with the full chemical name: "(4-Benzyloxy-phenyl)-acetic acid hydrazide" and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[2][16]
-
Place the sealed primary container into a secondary, larger, sealable plastic bag.[1]
-
Label the outer bag clearly as "Hazardous Waste" and include the chemical name.
-
-
Storage:
-
Final Disposal:
Chemical Neutralization (for Aqueous Solutions - Trained Personnel Only)
While this guide focuses on the solid form, if (4-Benzyloxy-phenyl)-acetic acid hydrazide is in an aqueous solution, chemical neutralization may be an option for treatment before disposal. This procedure should only be performed by highly trained personnel with appropriate safety measures in place.
Principle: Dilute solutions of hydrazines can be neutralized by oxidation with sodium hypochlorite or calcium hypochlorite.[13][24][25]
Caution: This reaction can be exothermic. Diluting the hydrazine solution to less than 5% is recommended before adding the neutralizing agent.[2][13]
Emergency Preparedness
A comprehensive emergency response plan is mandatory for any laboratory handling hazardous chemicals.[21][22]
-
Emergency Contact Information: Ensure that contact numbers for the institutional Environmental Health & Safety (EHS) office, emergency services, and the laboratory supervisor are prominently displayed.[9]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[7][26]
-
Fire Extinguishers: Ensure appropriate fire extinguishers are available and personnel are trained in their use.
By adhering to these rigorous procedures, researchers and drug development professionals can ensure the safe handling and disposal of (4-Benzyloxy-phenyl)-acetic acid hydrazide, fostering a culture of safety and environmental responsibility.
References
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Health & Safety, University of California, Santa Barbara. (n.d.). Hydrazine. Retrieved from [Link]
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GOV.UK. (2016, January 15). Hydrazine - Incident management. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 4-Benzyloxyphenylhydrazine. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Vecom Marine. (2022, April 11). MSDS Hydrazide. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
